molecular formula C51H53ClN7O7P B12397998 Activated DPG Subunit

Activated DPG Subunit

Cat. No.: B12397998
M. Wt: 942.4 g/mol
InChI Key: TXKNJPOHRYJGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Activated DPG Subunit is synthesized using biocompatible dendritic polyglycerol (dPG) in a mild, surfactant-free inverse nanoprecipitation method. The biocompatible, fast, and bioorthogonal inverse electron demand Diels-Alder (iEDDA) crosslinking chemistry is employed .

Industrial Production Methods: The industrial production of this compound involves the synthesis of pH-degradable nanogels based on tetrazine, norbonene, and bicyclo [6.1.0]nonyne (BCN) functionalized macromonomers. These nanogels are obtained in the size range of 47 to 200 nm and can be degraded within 48 hours at specific pH levels .

Mechanism of Action

Activated DPG Subunit exerts its effects by facilitating the synthesis of exon jumping oligomer conjugates. These conjugates complement selected target sites in the human anti-muscular atrophy protein gene and induce exon 51 skipping . This mechanism is crucial for research in muscular dystrophy.

Properties

Molecular Formula

C51H53ClN7O7P

Molecular Weight

942.4 g/mol

IUPAC Name

[4-[[9-[6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-[(2-phenylacetyl)amino]purin-6-yl]oxymethyl]phenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C51H53ClN7O7P/c1-50(2,3)48(61)66-41-28-26-37(27-29-41)33-63-47-45-46(55-49(56-47)54-43(60)30-36-18-10-6-11-19-36)59(35-53-45)44-32-58(31-42(65-44)34-64-67(52,62)57(4)5)51(38-20-12-7-13-21-38,39-22-14-8-15-23-39)40-24-16-9-17-25-40/h6-29,35,42,44H,30-34H2,1-5H3,(H,54,55,56,60)

InChI Key

TXKNJPOHRYJGGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3C4CN(CC(O4)COP(=O)(N(C)C)Cl)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)NC(=O)CC8=CC=CC=C8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.